molecular formula C12H19ClN2O3S B1520964 4-(aminomethyl)-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide hydrochloride CAS No. 1170451-53-2

4-(aminomethyl)-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide hydrochloride

Cat. No. B1520964
CAS RN: 1170451-53-2
M. Wt: 306.81 g/mol
InChI Key: UOYJANRFJOBAME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aminomethyl)-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide hydrochloride, also known as AMOB-HCl, is a synthetic compound that has been used in various scientific research applications. It is a white crystalline powder that is soluble in water and ethanol. AMOB-HCl is an important tool for scientists to study the structure and function of proteins, enzymes, and other biological molecules.

Scientific Research Applications

  • Molecular Interactions and Properties : Sulfonamides, including compounds similar to the one , have been studied for their molecular interactions in crystals and solutions. Research has focused on their sublimation, solubility, solvation, distribution, and crystal structure, providing insights into their thermochemical parameters and potential applications in pharmaceutics and materials science (Perlovich et al., 2008).

  • Synthesis and Characterization : The creation of new amino acid derivatives of related sulfonamide compounds has been investigated, demonstrating the versatility of sulfonamides in synthesizing novel organic compounds with potential therapeutic applications (Riabchenko et al., 2020).

  • Antimicrobial and Antifungal Properties : Novel sulfonamide derivatives have shown significant antimicrobial and antifungal activities, suggesting their potential use in developing new antibacterial and antifungal agents (Chohan et al., 2006).

  • Cancer Research : Research has explored the pro-apoptotic effects of new sulfonamide derivatives, activating key pathways in cancer cells. This suggests a potential for developing sulfonamide-based therapies targeting specific cancer cell mechanisms (Cumaoğlu et al., 2015).

  • Inhibition of Carbonic Anhydrases : Sulfonamide compounds have been investigated for their ability to inhibit carbonic anhydrases, enzymes involved in various physiological processes. Such studies highlight the therapeutic potential of sulfonamides in treating conditions related to enzyme dysfunction (Sethi et al., 2013).

properties

IUPAC Name

4-(aminomethyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S.ClH/c13-8-10-3-5-12(6-4-10)18(15,16)14-9-11-2-1-7-17-11;/h3-6,11,14H,1-2,7-9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYJANRFJOBAME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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